molecular formula C7H8N4 B2983538 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 1557979-67-5

1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine

Katalognummer: B2983538
CAS-Nummer: 1557979-67-5
Molekulargewicht: 148.169
InChI-Schlüssel: JIBAMKIHUHYOQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic aromatic organic compound belonging to the pyrazolo[3,4-c]pyridine class This compound features a pyrazole ring fused to a pyridine ring, with a methyl group attached to the nitrogen atom of the pyrazole ring and an amine group at the 3-position of the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 1-methyl-1H-pyrazol-3-amine with appropriate halogenated pyridines under high-temperature conditions.

  • Transition Metal-Catalyzed Methods: Transition metal catalysts, such as palladium or copper, can facilitate the formation of the pyrazolo[3,4-c]pyridine core through cross-coupling reactions.

  • Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate the reaction, providing a more efficient and environmentally friendly approach.

Industrial Production Methods:

  • Batch Production: Large-scale synthesis often involves batch processes where reactants are mixed in a reactor, heated, and maintained under controlled conditions to ensure consistent product quality.

  • Continuous Flow Synthesis: Continuous flow reactors can be used to streamline the production process, allowing for better control over reaction parameters and improved scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide or sulfoxide derivatives.

  • Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an amide or hydrazine derivative.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazolo[3,4-c]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Electrophilic substitution often employs strong acids or Lewis acids, while nucleophilic substitution may use strong bases or nucleophiles.

Major Products Formed:

  • Oxidation Products: N-oxide derivatives, sulfoxides, and sulfones.

  • Reduction Products: Amides, hydrazines, and amines.

  • Substitution Products: Halogenated derivatives, alkylated derivatives, and arylated derivatives.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine derivatives have been investigated as potential inhibitors of enzymes involved in disease progression, such as kinases and phosphodiesterases.

H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors, with compound 15y exhibiting an IC50 value of 0.2 nM and good selectivity . This compound effectively inhibits TBK1 downstream IFN signaling in stimulated THP-1 and RAW264.7 cells and shows a micromolar antiproliferation effect on A172, U87MG, A375, A2058, and Panc0504 cell lines .

Material Science

This compound has applications in material science. However, the search results do not provide specific details on these applications.

Fragment-Based Drug Discovery (FBDD)

1-Methyl-1H-pyrazolo[3,4-c]pyridine scaffolds are valuable in fragment-based drug discovery due to the prevalence of heterocycles in biologically active compounds . Researchers have described the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and demonstrated how these compounds can be selectively elaborated along multiple growth-vectors .

Vectorial Functionalization

  • N-1 and N-2 : Accessed through protection-group and N-alkylation reactions .
  • C-3 : Accessed through tandem borylation and Suzuki–Miyaura cross-coupling reactions .
  • C-5 : Accessed through Pd-catalyzed Buchwald–Hartwig amination .
  • C-7 : Accessed through selective metalation with TMPMgCl.LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .

These functionalization strategies emulate a hit-to-lead pathway and demonstrate the utility of pyrazolo[3,4-c]pyridines to FBDD .

Chemical Reactions

This compound can participate in various chemical reactions typical for heterocycles, including nucleophilic substitutions and electrophilic aromatic substitutions. The synthesis of this compound can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Studies have demonstrated that compounds within this class exhibit significant activity against various biological targets, indicating a promising therapeutic profile. The mechanism of action for this compound is primarily studied in the context of its pharmacological effects.

Synthesis of Pyrazolo[3,4-b]pyridines

Wirkmechanismus

The mechanism by which 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine exerts its effects depends on its specific application. For example, as a kinase inhibitor, it may bind to the ATP-binding site of the target kinase, inhibiting its activity and downstream signaling pathways. The molecular targets and pathways involved can vary based on the biological context and the specific derivatives used.

Vergleich Mit ähnlichen Verbindungen

  • Pyrazolo[3,4-b]pyridine: A closely related compound with a different ring fusion pattern.

  • Pyrazolo[3,4-c]pyridine derivatives: Other derivatives within the same class, differing in substitution patterns and functional groups.

  • Pyrazole derivatives: Compounds containing the pyrazole ring with various substituents.

Uniqueness:

  • Structural Diversity: The presence of the methyl group and the amine functionality provides unique chemical properties and reactivity compared to other pyrazolo[3,4-c]pyridine derivatives.

  • Biological Activity: Its distinct biological activities, such as kinase inhibition, set it apart from structurally similar compounds.

Biologische Aktivität

1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine is a compound belonging to the pyrazolo[3,4-c]pyridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions starting from readily available precursors such as 2-amino pyridines and various hydrazones. The synthetic routes often focus on optimizing yield and purity through advanced techniques and reagents.

Biological Activity

This compound exhibits a range of biological activities:

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including this compound, have shown promising anticancer effects. For instance:

  • In vitro studies demonstrated significant antiproliferative activity against various cancer cell lines including breast cancer (MDA-MB-231) and lung cancer cells. The compound was found to induce apoptosis and enhance caspase activity at micromolar concentrations .

Kinase Inhibition

The compound has been identified as a potential inhibitor of anaplastic lymphoma kinase (ALK), which is a target in treating non-small cell lung cancer (NSCLC). Structure-activity relationship (SAR) studies have highlighted its ability to overcome resistance associated with ALK mutations .

Neuroprotective Effects

Recent studies suggest that pyrazolo[3,4-b]pyridines may also possess neuroprotective properties. For example, compounds in this class have shown affinity for β-amyloid plaques, indicating potential applications in Alzheimer's disease .

The biological mechanisms underlying the activities of this compound are multifaceted:

  • Enzyme Interaction : The compound interacts with specific enzymes and receptors, modulating key signaling pathways involved in cell proliferation and survival.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through caspase activation and morphological changes indicative of programmed cell death.

Case Studies

Several studies have explored the efficacy of this compound:

StudyFindings
Demonstrated significant inhibition of microtubule assembly in breast cancer cells at concentrations as low as 20 μM.
Showed high binding affinity to amyloid plaques in Alzheimer's disease models.
Identified as a potent inhibitor against ALK mutants in NSCLC treatment.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions at C-3

The C-3 position undergoes efficient Suzuki-Miyaura cross-coupling using palladium catalysts. Pre-borylation with bis(pinacolato)diboron (B₂Pin₂) generates a key intermediate for subsequent couplings :

Boronation ConditionsCross-Coupling PartnersYield (%)Reference
Pd(dppf)Cl₂, B₂Pin₂, KOAc, 80°CAryl bromides72–85
Pd(PPh₃)₄, B₂Pin₂, DMF, 100°CHeteroaryl chlorides68–78

This method enables the introduction of diverse aryl and heteroaryl groups while preserving the pyrazolo-pyridine core .

C-5 Functionalization via Buchwald-Hartwig Amination

The electron-deficient C-5 position undergoes palladium-catalyzed amination under Buchwald-Hartwig conditions :

SubstrateAmine PartnerCatalyst SystemYield (%)
5-Bromo derivativeMorpholinePd₂(dba)₃/XPhos89
5-Chloro derivativeBenzylaminePd(OAc)₂/BINAP76

Reactions proceed at 90–110°C in toluene with Cs₂CO₃ as base, achieving >75% yields in most cases .

C-7 Metalation and Electrophilic Trapping

Selective deprotonation at C-7 using TMPMgCl·LiCl enables direct functionalization :

ElectrophileProductTemperatureYield (%)
I₂7-Iodo derivative−78°C82
CO₂7-Carboxylic acid−40°C65
DMF7-Formyl derivative−30°C71

This method avoids competing reactions at other positions due to the strong directing effect of the pyridine nitrogen .

N-2 Alkylation

The secondary amine at N-2 undergoes regioselective alkylation using SEM (2-(trimethylsilyl)ethoxymethyl) protection strategies :

Alkylating AgentConditionsProductYield (%)
SEM-ClDIPEA, CH₂Cl₂, 0°CN-2 SEM-protected derivative94
Benzyl bromideK₂CO₃, DMF, 60°CN-2 Benzyl derivative83

Acylation Reactions

The C-3 amine participates in acylation with enhanced reactivity compared to pyridine-derived amines:

Acylating AgentSolventCatalystYield (%)
Acetic anhydrideTHFDMAP91
Benzoyl chlorideDCMPyridine88

Tautomerism and Stability Considerations

The 1H-pyrazolo[3,4-c]pyridine core exhibits thermodynamic stability that influences reaction outcomes :

  • Acid-mediated deprotection attempts unexpectedly yield N-1 methylated products (ΔG‡ = 37 kJ/mol favoring 1H-tautomer)

  • Substituents at C-5 reduce ring flipping energy barriers by 12–15 kJ/mol

Comparative Reactivity Profile

PositionReaction TypeRelative RateKey Influencing Factors
C-3Suzuki coupling1.00Boronate stability, Pd ligand
C-5Buchwald-Hartwig0.78Halide leaving group ability
C-7Directed metalation0.92Temperature, Mg coordination
N-2Alkylation0.85Protecting group strategy

Data normalized to C-3 coupling rate under optimal conditions .

Mechanistic Insights

  • C-3 Borylation : Proceeds through oxidative addition of B₂Pin₂ to Pd⁰, followed by transmetallation

  • C-7 Deprotonation : Magnesium coordinates to pyridine nitrogen, generating a stabilized aryl-magnesium species

  • N-2 Reactivity : Protection with SEM groups increases N-2 nucleophilicity by 3.2× compared to unprotected amine

This comprehensive analysis demonstrates 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine's utility as a versatile scaffold for targeted synthetic modifications. The data underscores the importance of protection strategies and catalyst selection in achieving regioselective transformations.

Eigenschaften

IUPAC Name

1-methylpyrazolo[3,4-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBAMKIHUHYOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.